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molecular formula C12H13NO2 B8521107 5-(3,3-Dimethylbut-1-ynyl)picolinic acid

5-(3,3-Dimethylbut-1-ynyl)picolinic acid

Cat. No. B8521107
M. Wt: 203.24 g/mol
InChI Key: NGSVOSGFDPBJEW-UHFFFAOYSA-N
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Patent
US07576099B2

Procedure details

To a 500 mL round bottom flask was added methyl 5-(3,3-dimethylbut-1-ynyl)picolinate (4.5 g, 21 mmol), lithium hydroxide (5.02 g, 210 mmol), methanol (80 mL), and water (30 mL). The mixture was stirred at room temperature for 30 minutes, heated to reflux for 1 hour, then concentrated under vacuum. Water (100 mL) was added and the mixture was cooled to 0° C. Concentrated HCl was added slowly to the stirred solution until the pH of the solution reached 6. An off white precipitate formed and was filtered, washed with cold water (3×100 mL) and dried under vacuum to afford the product (3.97 g, 95%) as an off white solid. LC-MS 2.76 min, 202.9 (M−1).
Name
methyl 5-(3,3-dimethylbut-1-ynyl)picolinate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:16])([CH3:15])[C:3]#[C:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([O:13]C)=[O:12])=[N:9][CH:10]=1.[OH-].[Li+].CO>O>[CH3:1][C:2]([CH3:16])([CH3:15])[C:3]#[C:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([OH:13])=[O:12])=[N:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
methyl 5-(3,3-dimethylbut-1-ynyl)picolinate
Quantity
4.5 g
Type
reactant
Smiles
CC(C#CC=1C=CC(=NC1)C(=O)OC)(C)C
Name
Quantity
5.02 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
Water (100 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C
ADDITION
Type
ADDITION
Details
Concentrated HCl was added slowly to the stirred solution until the pH of the solution
CUSTOM
Type
CUSTOM
Details
An off white precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold water (3×100 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C#CC=1C=CC(=NC1)C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.97 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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